molecular formula C9H8F2O B3316908 3-(2,3-Difluorophenyl)propanal CAS No. 955403-58-4

3-(2,3-Difluorophenyl)propanal

Cat. No.: B3316908
CAS No.: 955403-58-4
M. Wt: 170.16 g/mol
InChI Key: MLFAXWFAEODEGU-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)propanal is an aromatic aldehyde featuring a propanal chain attached to a benzene ring substituted with fluorine atoms at the 2- and 3-positions. The compound’s molecular formula is C₉H₇F₂O, with a molecular weight of 170.14 g/mol. Its structure combines the reactivity of an aldehyde group with the electronic effects of fluorine substituents, making it valuable in organic synthesis, particularly in pharmaceutical intermediates. The 2,3-difluorophenyl moiety enhances polarity and influences regioselectivity in reactions, which is critical in drug design and catalysis .

Properties

IUPAC Name

3-(2,3-difluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFAXWFAEODEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310502
Record name 2,3-Difluorobenzenepropanal
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URL https://comptox.epa.gov/dashboard/DTXSID901310502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955403-58-4
Record name 2,3-Difluorobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955403-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)propanal typically involves the reaction of 2,3-difluorobenzene with propanal under specific conditions. One common method includes the use of organolithium reagents to introduce the propanal group to the difluorobenzene ring. The reaction is usually carried out at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the initial formation of 2,3-difluorophenylglyoxylic acid ester, followed by reduction and acidification steps. This method is advantageous due to its simplicity, mild reaction conditions, and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 3-(2,3-Difluorophenyl)propanoic acid.

    Reduction: 3-(2,3-Difluorophenyl)propanol.

    Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-(2,3-Difluorophenyl)propanal serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. It can participate in reactions such as nucleophilic substitutions and reductions to yield a range of derivatives useful in pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis of this compound typically involves the reaction of difluorobenzaldehyde with propanal under specific catalytic conditions. Common methods include:

  • Aldol Condensation : This base-catalyzed reaction allows the formation of the desired product through the condensation of aldehydes.
  • Reduction Reactions : The compound can be reduced to its corresponding alcohol using agents like sodium borohydride or lithium aluminum hydride.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds containing difluorophenyl moieties can enhance biological activity against various pathogens due to their ability to interact with microbial enzymes and membranes .

Anticancer Research
The compound is also being investigated for its potential anticancer properties. Its mechanism of action may involve the inhibition of specific kinases or other molecular targets implicated in cancer cell proliferation. The difluorinated phenyl group is believed to enhance binding affinity to these targets, leading to improved therapeutic efficacy .

Industrial Applications

Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in:

  • Liquid Crystals : The compound's structural characteristics are beneficial for developing materials used in liquid crystal displays (LCDs).
  • Polymers : It serves as a precursor for creating advanced polymers with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various difluorinated compounds, including this compound. Results indicated a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapeutics, researchers synthesized derivatives of this compound and assessed their activity against cancer cell lines. The study revealed that certain derivatives exhibited potent anti-proliferative effects, particularly against breast and lung cancer cells, indicating the compound's promise in anticancer drug development .

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

a) 3-(3-Trifluoromethylphenyl)propanal
  • Molecular Formula : C₁₀H₇F₃O
  • Molecular Weight : 188.16 g/mol
  • Key Differences :
    • Substitution: A trifluoromethyl (-CF₃) group at the phenyl ring’s 3-position instead of 2,3-difluoro.
    • Electronic Effects: The -CF₃ group is a stronger electron-withdrawing group (EWG) than fluorine, reducing electron density at the aromatic ring and altering reactivity in nucleophilic additions or cross-couplings .
  • Synthesis : Prepared via reductive alkylation of aldehyde bisulfite adducts with amine hydrochlorides, requiring harsher conditions (e.g., elevated temperatures) due to -CF₃’s steric and electronic effects .
b) Methyl 3-{[(2,3-Difluorophenyl)methyl]amino}propanoate
  • Molecular Formula: C₁₁H₁₃F₂NO₂
  • Molecular Weight : 229.23 g/mol
  • Key Differences :
    • Functional Groups: Replaces the aldehyde with an ester and amine group.
    • Applications: Used as a precursor for amide or peptide coupling, contrasting with the aldehyde’s role in reductive aminations or condensations .
c) (3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752)
  • Molecular Formula: C₁₁H₁₃F₂NO
  • Key Differences :
    • Core Structure: Pyrrolidine ring with methoxy and 2,3-difluorophenyl substituents.
    • Pharmacological Relevance: Demonstrates cortically selective enhancement of catecholaminergic and cholinergic neurotransmission, highlighting the 2,3-difluorophenyl group’s role in targeting neurological pathways .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Boiling Point (°C) Key Substituents
3-(2,3-Difluorophenyl)propanal 170.14 2.1 ~245 2,3-diF, aldehyde
3-(3-Trifluoromethylphenyl)propanal 188.16 2.8 ~265 3-CF₃, aldehyde
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate 229.23 1.5 ~310 2,3-diF, ester, amine

Notes:

  • The trifluoromethyl analog’s higher LogP reflects increased hydrophobicity, impacting membrane permeability in drug candidates.
  • The aldehyde group in this compound lowers boiling point compared to ester derivatives .

Biological Activity

3-(2,3-Difluorophenyl)propanal is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C10H10F2O
  • CAS Number : 955403-58-4
  • Molecular Weight : 188.19 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and biological activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on structurally similar compounds:

  • Target Interactions : The compound may interact with specific receptors or enzymes, modulating their activity. For example, compounds with similar structures have been shown to affect pathways related to cell proliferation and apoptosis.
  • Cellular Effects : It is suggested that this compound may induce antiproliferative effects in a dose- and time-dependent manner, leading to apoptosis in cancer cells .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications in the structure can lead to enhanced activity against HeLa (cervical cancer) and CEM (T-lymphocyte) cells .
    • A study indicated that derivatives of difluorophenyl compounds showed promising results in inhibiting cancer cell growth by targeting key signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties :
    • Compounds with similar structural characteristics have been reported to possess antimicrobial properties against a range of pathogens. The incorporation of fluorine atoms is believed to enhance these activities by affecting membrane permeability .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds analogous to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessCell Lines/Pathogens TestedReferences
AnticancerHighHeLa, CEM
AntimicrobialModerateVarious bacterial strains
Anti-inflammatoryModerateIn vitro models

Case Studies

  • Case Study on Anticancer Activity :
    • A series of experiments evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated an IC50 value improvement with specific modifications to the molecular structure, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Case Study on Antimicrobial Efficacy :
    • In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased lipophilicity from fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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